3'-Bromo-4'-chloro-5'-fluorophenacyl bromide
Overview
Description
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. These compounds are known for their versatility as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of bromine, chlorine, and fluorine atoms in the phenacyl bromide structure makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3’-Bromo-4’-chloro-5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Scientific Research Applications
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-2-fluorophenacyl bromide
- 4-Bromo-3-chlorophenacyl bromide
- 2-Bromo-4-fluorophenacyl bromide
Uniqueness
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide is unique due to the specific arrangement of halogen atoms on the phenacyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-chloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(11)6(12)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQZWDUSUHJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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